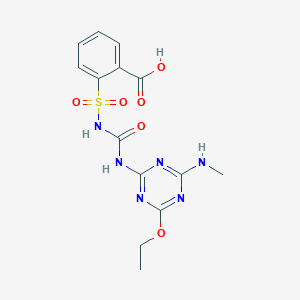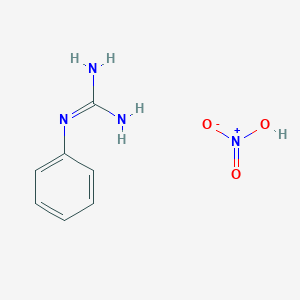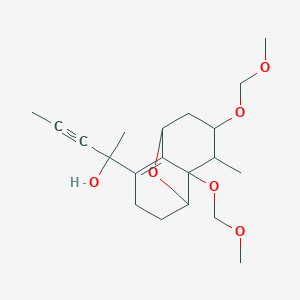
Mmoup
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mmoup, also known as 3-methyl-2-oxopentanoic acid, is a natural compound that has recently gained attention due to its potential applications in scientific research. This compound is found in various plant species, including the Chinese herb Radix Salviae Miltiorrhizae, and has been shown to possess numerous biological activities. In
Mecanismo De Acción
The exact mechanism of action of Mmoup is not fully understood, but it is thought to involve the modulation of various signaling pathways. For example, Mmoup has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, Mmoup has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Mmoup has been shown to possess various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, while decreasing the levels of reactive oxygen species. Additionally, Mmoup has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Mmoup in lab experiments is its low toxicity and high purity. Additionally, the synthesis method for Mmoup is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using Mmoup in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are numerous future directions for the research on Mmoup. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Mmoup and to identify potential drug targets. Finally, more research is needed to optimize the synthesis method for Mmoup and to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, Mmoup is a promising natural compound that has numerous potential applications in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Additionally, its low toxicity and high purity make it a viable option for lab experiments. Further research is needed to fully understand the mechanism of action of Mmoup and to explore its potential as a therapeutic agent.
Métodos De Síntesis
Mmoup can be synthesized through a multistep process using readily available starting materials. One of the most common methods involves the condensation of 2-methyl-3-oxobutanoic acid with acetaldehyde, followed by decarboxylation and subsequent reduction. This method yields Mmoup in good yields and high purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
Mmoup has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, Mmoup has been shown to modulate the immune system, making it a potential therapeutic agent for autoimmune disorders.
Propiedades
Número CAS |
122923-02-8 |
|---|---|
Nombre del producto |
Mmoup |
Fórmula molecular |
C20H30O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol |
InChI |
InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3 |
Clave InChI |
VNJXWASJSACRCA-UHFFFAOYSA-N |
SMILES |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
SMILES canónico |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
Sinónimos |
2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol MMOUP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




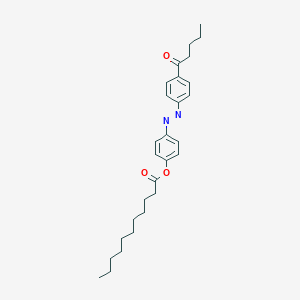

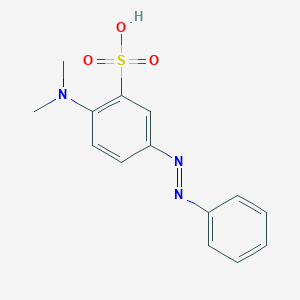
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)


